Cas no 1630747-25-9 (5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole structure](https://ja.kuujia.com/scimg/cas/1630747-25-9x500.png)
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole 化学的及び物理的性質
名前と識別子
-
- 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole
- 5-(3-bromo-5-(trifluoromethyl)phenyl)-1,3-oxazole
-
- MDL: MFCD32215260
- インチ: 1S/C10H5BrF3NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H
- InChIKey: JMKNSRTYWKXRFU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)(F)F)=CC(C2=CN=CO2)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 249
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3.6
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB559646-500 mg |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole; . |
1630747-25-9 | 500MG |
€565.20 | 2023-04-13 | ||
A2B Chem LLC | BA19224-1g |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole |
1630747-25-9 | 97% | 1g |
$551.00 | 2024-04-20 | |
abcr | AB559646-500mg |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole; . |
1630747-25-9 | 500mg |
€540.20 | 2025-02-15 | ||
Aaron | AR01K5US-500mg |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole |
1630747-25-9 | 95% | 500mg |
$611.00 | 2025-02-13 | |
Aaron | AR01K5US-250mg |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole |
1630747-25-9 | 95% | 250mg |
$537.00 | 2025-02-13 | |
A2B Chem LLC | BA19224-500mg |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole |
1630747-25-9 | 97% | 500mg |
$404.00 | 2024-04-20 | |
A2B Chem LLC | BA19224-250mg |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole |
1630747-25-9 | 97% | 250mg |
$293.00 | 2024-04-20 | |
abcr | AB559646-250 mg |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole; . |
1630747-25-9 | 250MG |
€337.80 | 2023-04-13 | ||
abcr | AB559646-1 g |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole; . |
1630747-25-9 | 1g |
€771.90 | 2023-04-13 | ||
abcr | AB559646-1g |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole; . |
1630747-25-9 | 1g |
€734.40 | 2025-02-15 |
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazoleに関する追加情報
Introduction to 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole (CAS No. 1630747-25-9)
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole, identified by its Chemical Abstracts Service (CAS) number 1630747-25-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a brominated aromatic ring coupled with a trifluoromethyl substituent, both of which are strategically positioned to enhance its biological activity. The oxazole core, a five-membered aromatic ring containing two oxygen atoms, serves as a privileged scaffold in drug design due to its ability to interact with biological targets in multiple ways.
The structural attributes of 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole make it a versatile intermediate in the synthesis of novel therapeutic agents. The presence of both bromine and trifluoromethyl groups introduces unique electronic and steric properties, enabling selective functionalization and modulating binding affinities. Such characteristics are particularly valuable in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of oxazole derivatives for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The bromine atom in 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow chemists to append diverse pharmacophores, thereby tailoring the compound’s pharmacological profile.
The trifluoromethyl group, another key feature of this compound, enhances metabolic stability and binding interactions with biological targets. This moiety is frequently incorporated into drug candidates due to its ability to improve lipophilicity and reduce susceptibility to enzymatic degradation. Consequently, derivatives of 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole have been investigated for their potential as kinase inhibitors, particularly those targeting tyrosine kinases involved in signal transduction pathways.
Recent studies have highlighted the importance of 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole as a building block in medicinal chemistry. Researchers have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS) campaigns. By leveraging computational methods and structure-based drug design (SBDD), scientists have identified several promising analogs with enhanced potency and selectivity against disease-causing proteins. These efforts underscore the compound’s significance as a precursor in the quest for next-generation therapeutics.
The oxazole ring itself is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The combination of bromine and trifluoromethyl substituents further enriches its pharmacological potential by allowing precise tuning of physicochemical properties such as solubility, permeability, and bioavailability. This flexibility makes 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole an attractive candidate for further exploration in drug discovery programs.
In conclusion, 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole (CAS No. 1630747-25-9) represents a compelling scaffold for developing innovative pharmaceuticals. Its unique structural features enable diverse chemical modifications, making it a valuable asset in synthetic chemistry and medicinal research. As advancements continue to emerge in target identification and molecular optimization, compounds like this are poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
1630747-25-9 (5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole) 関連製品
- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)
- 956004-50-5(4-Butyryl benzonitrie)
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)
- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)
- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)
